5-Cyclobutyl-1,2-oxazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

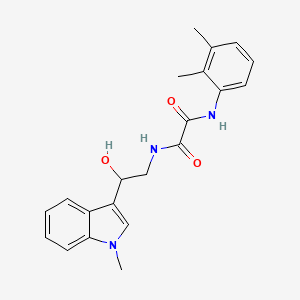

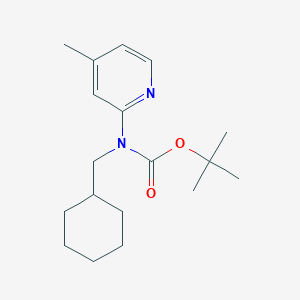

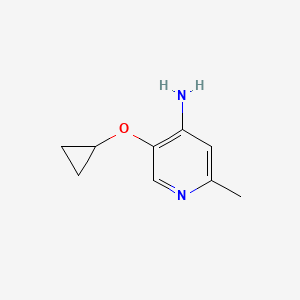

5-Cyclobutyl-1,2-oxazol-3-amine is a chemical compound with the CAS Number: 1229454-63-0 . It has a molecular weight of 138.17 and its IUPAC name is 5-cyclobutyl-3-isoxazolamine . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 5-Cyclobutyl-1,2-oxazol-3-amine involves a reaction with hydroxyammonium sulfate and sodium hydroxide in water at 45℃ for 72 hours under an inert atmosphere . This is followed by a reaction with hydrogen chloride in water at 50℃ for 2.5 hours under an inert atmosphere .Molecular Structure Analysis

The InChI code for 5-Cyclobutyl-1,2-oxazol-3-amine is 1S/C7H10N2O/c8-7-4-6(10-9-7)5-2-1-3-5/h4-5H,1-3H2,(H2,8,9) .Chemical Reactions Analysis

Oxazole derivatives, including 5-Cyclobutyl-1,2-oxazol-3-amine, have been synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine . This reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation .Physical And Chemical Properties Analysis

5-Cyclobutyl-1,2-oxazol-3-amine is a powder at room temperature . The storage temperature is room temperature .Applications De Recherche Scientifique

Antimycobacterial Activity

“5-Cyclobutyl-1,2-oxazol-3-amine” has been used in the synthesis of compounds with significant antimycobacterial activity . Specifically, it was used to create 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds, which showed high activity against multidrug-resistant Mycobacterium tuberculosis . Among the 15 compounds screened, 7 compounds inhibited both Mycobacterium tuberculosis H37Rv (MTB) and multidrug-resistant M. tuberculosis (MDR-TB) in vitro with MICs of < 1 µM .

Antitubercular Activity

The same compounds mentioned above also demonstrated significant antitubercular activity . In particular, compound 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2′-trifluoromethyl)phenylthiourea (compound 8) was found to be the most active, with an in vitro MIC of 0.14 µM and was 2.5 and 80 times more active than isoniazid against MTB and MDR-TB, respectively .

In Vivo Efficacy

In addition to its in vitro efficacy, compound 8 also demonstrated significant in vivo activity . In an animal model, compound 8 decreased the mycobacterium load in lung and spleen tissues with 2.8 and 3.94 log 10 reductions, respectively .

Non-Toxicity

Compound 8 was found to be non-toxic to Vero cells up to 183 µM, with a selectivity index of > 1307 . This suggests that it could potentially be used in therapeutic applications without causing significant harm to healthy cells.

Synthesis of Novel Compounds

“5-Cyclobutyl-1,2-oxazol-3-amine” can be used as a starting point for the synthesis of a wide range of novel compounds . For example, it was used to synthesize 15 new 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds .

Antibacterial Potential

In another study, a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones were synthesized from “5-Cyclobutyl-1,2-oxazol-3-amine” and examined for their antibacterial potential .

Safety And Hazards

Orientations Futures

The future directions for 5-Cyclobutyl-1,2-oxazol-3-amine and other oxazole derivatives are promising. Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities . The current review concentrates on the diverse biological potential of oxazole derivatives in the new millennium .

Propriétés

IUPAC Name |

5-cyclobutyl-1,2-oxazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-7-4-6(10-9-7)5-2-1-3-5/h4-5H,1-3H2,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOVUPVTBPQNCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=NO2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclobutyl-1,2-oxazol-3-amine | |

CAS RN |

1229454-63-0 |

Source

|

| Record name | 5-cyclobutyl-1,2-oxazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2779019.png)

![Methyl 2-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate](/img/structure/B2779024.png)

![N-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-yl]-2-[(1,1-dioxo-1lambda6-thiolan-3-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2779027.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2779034.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2779037.png)

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2779040.png)